molecular formula C6H8ClN5O3 B8520400 Ethanol, 2-((6-amino-3-chloro-5-nitropyrazinyl)amino)- CAS No. 86845-62-7

Ethanol, 2-((6-amino-3-chloro-5-nitropyrazinyl)amino)-

Cat. No.: B8520400
CAS No.: 86845-62-7
M. Wt: 233.61 g/mol
InChI Key: KWDLVOGNRSOYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-((6-amino-3-chloro-5-nitropyrazinyl)amino)- is a useful research compound. Its molecular formula is C6H8ClN5O3 and its molecular weight is 233.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-((6-amino-3-chloro-5-nitropyrazinyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-((6-amino-3-chloro-5-nitropyrazinyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

86845-62-7

Molecular Formula

C6H8ClN5O3

Molecular Weight

233.61 g/mol

IUPAC Name

2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)amino]ethanol

InChI

InChI=1S/C6H8ClN5O3/c7-3-5(9-1-2-13)11-4(8)6(10-3)12(14)15/h13H,1-2H2,(H3,8,9,11)

InChI Key

KWDLVOGNRSOYSU-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=NC(=C(N=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.0 g of 5,6-dichloro-3-nitropyrazinamine in 20 ml isopropanol is added 0.5 ml triethylamine and then 0.3 ml 2-aminoethanol. The reaction mixture is stirred for 3 hours and then concentrated in vacuo to solids. The solids are triturated with hot chloroform and recrystallized from acetonitrile to afford 0.6 g of 2[(6-Amino-3-chloro-5-nitropyrazin-2-yl)amino]ethanol, m.p. 196°-197° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.